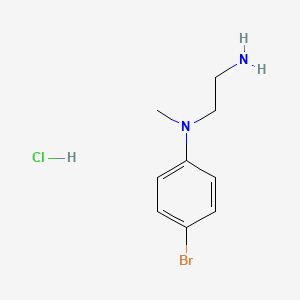

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

説明

特性

分子式 |

C9H14BrClN2 |

|---|---|

分子量 |

265.58 g/mol |

IUPAC名 |

N'-(4-bromophenyl)-N'-methylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C9H13BrN2.ClH/c1-12(7-6-11)9-4-2-8(10)3-5-9;/h2-5H,6-7,11H2,1H3;1H |

InChIキー |

BWAXRIRALIJQGI-UHFFFAOYSA-N |

正規SMILES |

CN(CCN)C1=CC=C(C=C1)Br.Cl |

製品の起源 |

United States |

Introduction: Deconstructing N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride for Mechanistic Investigation

As a Senior Application Scientist, this guide provides a comprehensive framework for elucidating the in vitro mechanism of action of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride. Given the absence of specific public data on this compound, this document outlines a robust, hypothesis-driven approach to its characterization, grounded in established pharmacological and biochemical principles.

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a synthetic molecule with several structural motifs that suggest potential biological activity. A systematic in vitro investigation is required to identify its molecular target(s) and delineate the mechanism by which it exerts its effects.

The molecular structure features:

-

A 4-bromoaniline core : This moiety is present in numerous biologically active compounds and can participate in various intermolecular interactions, including halogen bonding.

-

An N-methyl group : This can influence the compound's lipophilicity, metabolic stability, and interaction with its binding pocket.

-

An N-(2-aminoethyl) side chain : This flexible chain contains a terminal primary amine, a common feature in ligands for monoamine receptors and transporters, suggesting a potential interaction with targets in the central nervous system.

Based on these structural features, a primary hypothesis is that N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride may act as a modulator of neurotransmitter receptors or transporters, such as serotonin (5-HT), dopamine (DA), or norepinephrine (NE) systems. This guide will detail a multi-tiered experimental plan to test this hypothesis and explore other potential mechanisms.

Part 1: Broad-Based Target Identification and Initial Screening

The initial phase of investigation aims to cast a wide net to identify potential molecular targets. This is crucial to avoid premature focus on a single hypothesis and to uncover unexpected activities. A commercially available broad-based screening panel is the most efficient approach.

Experimental Protocol: Receptor and Transporter Profiling Panel

Objective: To identify high-affinity binding targets for N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride from a large panel of known receptors, transporters, and ion channels.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride in an appropriate solvent (e.g., DMSO or sterile water).

-

Assay Execution: Submit the compound to a commercial service provider (e.g., Eurofins SafetyScreen, CEREP BioPrint) for screening against a panel of at least 40-50 common CNS targets. The screening is typically performed at a single high concentration (e.g., 10 µM) in radioligand binding assays.

-

Data Analysis: The primary output is the percent inhibition of radioligand binding for each target. A significant inhibition (typically >50%) at 10 µM is considered a "hit" and warrants further investigation.

Rationale: This initial screen is a cost-effective and rapid method to narrow down the vast landscape of potential targets to a manageable number of high-probability candidates. The use of standardized, validated assays from a commercial provider ensures data reliability and reproducibility.

Visualizing the Initial Screening Workflow

Caption: Workflow for initial target identification.

Part 2: Target Validation and Affinity Determination

Once initial "hits" are identified, the next step is to validate these interactions and quantify the compound's binding affinity for each validated target.

Experimental Protocol: Radioligand Saturation and Competition Binding Assays

Objective: To determine the equilibrium dissociation constant (Kd) of the radioligand for the target receptor and the inhibitory constant (Ki) of the test compound.

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes expressing the target of interest (e.g., HEK293 cells overexpressing the human 5-HT2A receptor).

-

Saturation Binding (for Kd determination):

-

Incubate the membranes with increasing concentrations of a suitable radioligand (e.g., [3H]-ketanserin for the 5-HT2A receptor).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Determine Kd and Bmax by non-linear regression analysis of the resulting saturation curve.

-

-

Competition Binding (for Ki determination):

-

Incubate the membranes with a fixed concentration of the radioligand (typically at or near its Kd) and increasing concentrations of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride.

-

Perform filtration and scintillation counting as above.

-

Calculate the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

-

Rationale: These assays provide a quantitative measure of the compound's affinity for the target, which is a critical parameter in drug development. The Cheng-Prusoff correction is essential for obtaining an accurate estimate of the Ki that is independent of the assay conditions.

Hypothetical Data Summary

| Target | Radioligand | Kd of Radioligand (nM) | Test Compound IC50 (nM) | Test Compound Ki (nM) |

| 5-HT2A Receptor | [3H]-Ketanserin | 1.2 | 85 | 40 |

| Dopamine Transporter | [3H]-WIN 35,428 | 5.5 | 250 | 150 |

| SERT | [3H]-Citalopram | 0.9 | >10,000 | >10,000 |

Part 3: Functional Characterization and Mechanism of Action

Demonstrating that a compound binds to a target is only the first step. It is essential to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist?

Experimental Protocol: In Vitro Functional Assays (Example: Gq-coupled 5-HT2A Receptor)

Objective: To determine if the compound activates (agonist) or blocks (antagonist) the 5-HT2A receptor.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist Mode:

-

Add increasing concentrations of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride to the cells.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Calculate the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of the test compound.

-

Add a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

-

Measure the inhibition of the agonist-induced calcium response.

-

Calculate the IC50 and determine the nature of the antagonism (e.g., competitive) through Schild analysis.

-

Rationale: Functional assays provide direct evidence of the compound's biological effect at the target. Measuring both agonist and antagonist activity is crucial for a complete mechanistic understanding. A Schild analysis can further elucidate whether the antagonism is competitive or non-competitive.

Visualizing the Proposed Signaling Pathway

Caption: Hypothesized antagonist action at the 5-HT2A receptor.

Part 4: Downstream Signaling and Target Engagement

To confirm the mechanism, it is important to investigate the effects on downstream signaling pathways and to verify direct target engagement in a more physiological context.

Experimental Protocol: Western Blot for Downstream Signaling

Objective: To assess the phosphorylation state of key downstream signaling proteins, such as ERK1/2 (MAPK).

Methodology:

-

Cell Treatment: Treat cells expressing the target receptor with the test compound, an agonist, or a combination thereof for various time points.

-

Protein Extraction: Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Western Blotting: Separate proteins by size using gel electrophoresis, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the bands. Quantify band intensity and normalize p-ERK levels to total ERK.

Rationale: This technique provides a semi-quantitative measure of the activity of a specific signaling pathway, confirming that the functional effects observed in the calcium assay translate to downstream cellular events.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to the target protein in intact cells.

Methodology:

-

Cell Treatment: Treat intact cells with either the vehicle or the test compound.

-

Heating: Heat aliquots of the cell lysates to a range of temperatures.

-

Protein Separation: Separate soluble from aggregated proteins by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot.

Rationale: The binding of a ligand typically stabilizes a protein, increasing its melting temperature. A shift in the melting curve in the presence of the compound is strong evidence of direct target engagement in a cellular environment.

Conclusion

This in-depth technical guide outlines a logical and rigorous workflow for the in vitro characterization of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride. By progressing from broad-based screening to specific binding, functional, and downstream signaling assays, a researcher can build a comprehensive profile of the compound's mechanism of action. This systematic approach, grounded in established scientific principles, ensures the generation of reliable and interpretable data, which is essential for any drug development program.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

-

Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British journal of pharmacology and chemotherapy, 14(1), 48–58. [Link]

-

Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

A Technical Guide to the Prospective Pharmacokinetic and Bioavailability Assessment of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective framework for the pharmacokinetic and bioavailability evaluation of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride. To date, no specific pharmacokinetic data for this compound has been published in peer-reviewed literature. The methodologies and protocols outlined herein are based on established principles of preclinical drug development and analytical chemistry.

Section 1: Introduction and Strategic Imperative

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a substituted aniline derivative.[1][2] While its specific biological activities are not yet extensively documented in public literature, related aniline structures are known to be precursors or intermediates in the synthesis of various biologically active molecules, including pharmaceuticals.[3] The journey of any novel chemical entity from a promising hit to a viable clinical candidate is critically dependent on a thorough understanding of its behavior within a biological system. This guide, therefore, serves as a comprehensive roadmap for elucidating the pharmacokinetic (PK) and bioavailability profile of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride, a process essential for informed decision-making in early-stage drug development.

This document is structured to provide not just a set of procedures, but a logical and scientifically-grounded strategy. We will explore the "why" behind each experimental choice, ensuring that the data generated is not only robust but also directly addresses the core questions of absorption, distribution, metabolism, and excretion (ADME).

Section 2: Foundational Knowledge and Pre-analytical Considerations

Prior to initiating in-vivo studies, a foundational understanding of the compound's physicochemical properties is paramount. These properties will dictate the formulation strategy, the choice of analytical techniques, and potential challenges in the pharmacokinetic assessment.

2.1 Physicochemical Characterization Summary

| Property | Value/Information | Source |

| CAS Number | 851265-79-7 | [1][2] |

| Molecular Formula | C9H13BrN2 | [1][2] |

| Molecular Weight | 229.12 g/mol | [1] |

| Structure | N-(2-aminoethyl)-4-bromo-N-methylaniline | [1][2] |

| Form | Hydrochloride salt |

Note: Further characterization of solubility, pKa, and logP would be required as a first step.

2.2 Rationale for Pre-analytical Assessment

Understanding the aqueous solubility of the hydrochloride salt is crucial for preparing appropriate dosing formulations for both intravenous (IV) and oral (PO) administration. The compound's lipophilicity (logP) will provide early insights into its likely membrane permeability and potential for distribution into tissues.

Section 3: The Strategic Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines a logical flow for a comprehensive preclinical pharmacokinetic investigation.

Caption: Proposed workflow for pharmacokinetic assessment.

Section 4: Development and Validation of a Bioanalytical Method

The cornerstone of any pharmacokinetic study is a robust and reliable bioanalytical method to quantify the analyte in a complex biological matrix like plasma. Given the anticipated low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

4.1 Experimental Protocol: LC-MS/MS Method Development

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analyte and Internal Standard (IS) Optimization:

-

Infuse a standard solution of N-(2-aminoethyl)-4-bromo-N-methylaniline into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM).

-

Select a suitable internal standard, ideally a stable isotope-labeled version of the analyte or a structurally similar compound with close chromatographic retention time.

-

-

Chromatographic Separation:

-

Develop a reversed-phase HPLC method (e.g., using a C18 column) to achieve good peak shape and separation from endogenous plasma components.

-

The mobile phase will likely consist of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Sample Preparation:

-

Due to the complexity of plasma, a sample extraction step is necessary to remove proteins and phospholipids.

-

Protein Precipitation: A simple and rapid method. Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These methods can provide a cleaner extract if protein precipitation results in significant matrix effects.[4]

-

-

Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Section 5: In-Vivo Study Design for Pharmacokinetics and Bioavailability

A well-designed in-vivo study is critical for obtaining meaningful pharmacokinetic data. The use of a crossover design is often preferred to minimize inter-animal variability, although a parallel design is also acceptable.

5.1 Proposed Study Design

-

Animal Model: Male Sprague-Dawley rats (n=6 per group) are a common choice for initial PK studies due to their well-characterized physiology and manageable size.

-

Housing and Acclimatization: Animals should be housed in a controlled environment and allowed to acclimatize for at least one week before the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Dosing Groups:

-

Group 1 (Intravenous): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. The IV dose allows for the determination of absolute bioavailability.

-

Group 2 (Oral): Administer a single dose (e.g., 10 mg/kg) via oral gavage. The higher oral dose accounts for potentially incomplete absorption.

-

-

Fasting: Animals should be fasted overnight prior to dosing to reduce variability in gastric emptying and absorption.[5]

5.2 Experimental Protocol: In-Vivo Study

-

Dose Preparation: Prepare the IV formulation in a suitable vehicle (e.g., saline or a solubilizing agent). Prepare the oral formulation in a vehicle such as water or 0.5% methylcellulose.

-

Dosing: Accurately weigh each animal to determine the precise dose volume. Administer the dose as described for each group.

-

Blood Sampling:

-

Collect serial blood samples (approx. 200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points.

-

Suggested time points (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

Suggested time points (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Sample Processing:

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma to clean, labeled tubes and store at -80°C until bioanalysis.

-

Section 6: Data Analysis and Interpretation

Once the plasma concentrations are determined, pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[5]

6.1 Key Pharmacokinetic Parameters

The following table outlines the critical parameters to be determined and their significance.

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption |

| Tmax | Time to reach Cmax | Indicates the rate of absorption |

| AUC0-t | Area under the concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over the measured time |

| AUC0-∞ | Area under the concentration-time curve from time 0 to infinity | Represents the total drug exposure after a single dose |

| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half |

| CL | Clearance | The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination |

| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |

| F% | Absolute Bioavailability | The fraction of the orally administered dose that reaches systemic circulation |

6.2 Calculation of Absolute Bioavailability (F%)

Absolute bioavailability is a critical parameter for oral drug candidates and is calculated as follows:

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Section 7: Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for the initial pharmacokinetic and bioavailability assessment of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride. The successful execution of these studies will generate the essential data needed to understand the ADME properties of this compound. The results will be pivotal in guiding future research, including dose selection for efficacy and toxicology studies, and ultimately in determining its potential as a developmental candidate. Should the compound exhibit favorable pharmacokinetics, further studies into its metabolic pathways and potential for drug-drug interactions would be the logical next steps.

References

-

Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

-

MolPort. N-(2-aminoethyl)-4-bromo-N-methylaniline. Retrieved from [Link]

-

Frontiers. (2025, April 16). The pharmacokinetics and Concentration-QTc analysis of a new etomidate analog ET-26-HCl: a phase I trial in healthy Chinese subjects. Retrieved from [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. N-(2-aminoethyl)-4-bromo-N-methylaniline | 851265-79-7 | Buy Now [molport.com]

- 3. CAS 6911-87-1: 4-Bromo-N-methylaniline | CymitQuimica [cymitquimica.com]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. Frontiers | The pharmacokinetics and Concentration-QTc analysis of a new etomidate analog ET-26-HCl: a phase I trial in healthy Chinese subjects [frontiersin.org]

Orthogonal Functionalization of N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride in Advanced Therapeutics

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of modern medicinal chemistry, the design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and allosteric kinase inhibitors—relies heavily on versatile, orthogonally reactive building blocks. N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride (CAS: 851199-50-3) has emerged as a critical synthetic intermediate[1].

This molecule offers a unique trifunctional topology: a highly nucleophilic primary aliphatic amine, a sterically shielded tertiary aniline nitrogen, and a para-substituted aryl bromide. This specific architecture allows chemists to perform sequential, highly regioselective functionalizations without the need for complex protecting-group strategies. This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven protocols for its integration into complex therapeutic scaffolds.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic reactivity of this building block is paramount for designing efficient synthetic routes. The hydrochloride salt form is generally preferred over the free base (CAS: 851265-79-7) due to enhanced bench stability, reduced oxidative degradation, and improved handling characteristics[2][3].

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | N1-(4-Bromophenyl)-N1-methylethane-1,2-diamine hydrochloride |

| CAS Number (HCl Salt) | 851199-50-3[1] |

| CAS Number (Free Base) | 851265-79-7[2] |

| Molecular Formula | C9H14BrClN2 |

| Molecular Weight | 265.58 g/mol (HCl Salt) / 229.12 g/mol (Free Base) |

| H-Bond Donors | 2 (Primary amine -NH2) |

| H-Bond Acceptors | 2 (Aliphatic N, Aniline N) |

| Orthogonal Handles | Aryl Bromide (C-C/C-N coupling), Primary Amine (Acylation/Alkylation) |

The Causality of Orthogonal Reactivity

The strategic value of this molecule lies in the vast electronic and steric differences between its reactive sites:

-

The Aliphatic Primary Amine: As an ethylenediamine derivative, the terminal amine is highly nucleophilic. In the presence of a non-nucleophilic base (to neutralize the HCl salt), it readily undergoes amide coupling or reductive amination.

-

The Tertiary Aniline Core: The N-methyl group serves a dual purpose. Sterically, it prevents unwanted secondary acylation or alkylation at the aniline nitrogen. Electronically, it donates electron density into the phenyl ring, though this is counterbalanced by the electron-withdrawing nature of the para-bromo substituent.

-

The Aryl Bromide: Positioned para to the amine, the bromide is an ideal handle for palladium-catalyzed oxidative addition. It is sufficiently reactive for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings, yet stable enough to survive the conditions of aliphatic amine functionalization.

Applications in Advanced Therapeutics

PROTAC Linker Engineering

In the development of targeted protein degraders, the linker connecting the target-binding warhead to the E3 ligase ligand (e.g., CRBN or VHL) is not merely a passive spacer. It dictates the physicochemical properties and the conformational dynamics of the ternary complex. The ethylenediamine moiety of N-(2-aminoethyl)-4-bromo-N-methylaniline is frequently utilized to modulate linker rigidity and length[4]. By varying the substitution on the ethylenediamine core, medicinal chemists can fine-tune the spatial orientation required for optimal ubiquitination, overcoming the "hook effect" often observed in PROTACs[4].

Kinase Inhibitor Scaffolds

The N-methylaniline core is a privileged motif in ATP-competitive kinase inhibitors. The N-methyl group can project into specific hydrophobic sub-pockets within the kinase hinge region, while the ethylenediamine chain extends toward the solvent-exposed region, providing a vector for improving aqueous solubility or attaching fluorophores for target engagement assays.

Mechanistic Pathway: Orthogonal Functionalization

The following Graphviz diagram illustrates the logical workflow for sequentially functionalizing the two orthogonal handles of the molecule.

Workflow for the orthogonal functionalization of N-(2-aminoethyl)-4-bromo-N-methylaniline.

Experimental Methodologies

To ensure a self-validating system, the following protocols are designed with built-in causality, explaining why specific reagents and conditions are selected.

Protocol A: HATU-Mediated Amide Coupling (Primary Amine Functionalization)

This step attaches a carboxylic acid (e.g., a VHL ligand derivative for PROTAC synthesis) to the primary amine.

Rationale: HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered substrates and its ability to minimize epimerization. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to liberate the free amine from the hydrochloride salt without competing for the activated ester.

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Self-Validation: The solution should turn a pale yellow, indicating the formation of the active highly reactive O-At ester intermediate. Stir at room temperature for 15 minutes.

-

Coupling: Add N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride (1.1 equiv) in one portion. The excess DIPEA will immediately neutralize the HCl salt.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via LC-MS.

-

Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (SiO2, DCM/MeOH gradient) to isolate the N-acylated aryl bromide intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Functionalization)

This step extends the aromatic core by coupling the aryl bromide intermediate with an aryl boronic acid.

Rationale: Pd(dppf)Cl2 is chosen as the pre-catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step. Aqueous K2CO3 is essential to form the reactive boronate complex, facilitating the transmetalation step.

Step-by-Step Procedure:

-

Preparation: Charge a Schlenk flask with the N-acylated aryl bromide intermediate from Protocol A (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (4:1 v/v, 0.2 M overall concentration).

-

Deoxygenation: Purge the biphasic mixture with nitrogen for 10 minutes using a sub-surface sparging needle. Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

-

Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

-

Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Filter the combined organic layers through a pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final therapeutic scaffold.

Analytical Validation & Quality Control

To verify the integrity of the starting material and the success of the synthetic steps, rigorous analytical QC is required:

-

LC-MS (ESI+): For the starting material (CAS: 851199-50-3), the mass spectrum will exhibit a distinct isotopic signature due to the bromine atom. You must observe a 1:1 ratio of the [M+H]+ and [M+H+2]+ peaks at m/z 230.0 and 232.0, corresponding to the 79Br and 81Br isotopes[1].

-

1H NMR (400 MHz, DMSO-d6): The hydrochloride salt will show a broad exchangeable signal for the -NH3+ protons around 8.0–8.5 ppm. The N-methyl group appears as a sharp singlet near 2.9 ppm. The aromatic region will display a classic para-substituted AA'BB' system (two doublets, J ≈ 8.5 Hz) between 6.7 and 7.4 ppm.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 28772338, N-(2-Aminoethyl)-4-bromo-N-methylaniline". PubChem. Available at: [Link]

-

ACS Publications. "Discovery of a Highly Potent and Selective Degrader Targeting Hematopoietic Prostaglandin D Synthase via In Silico Design". Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. 851199-50-3|N1-(4-Bromophenyl)-N1-methylethane-1,2-diamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. N-(2-Aminoethyl)-4-bromo-N-methylaniline|C9H13BrN2 [benchchem.com]

- 3. N-(2-Aminoethyl)-4-bromo-N-methylaniline | C9H13BrN2 | CID 28772338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis Protocol for N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride

Executive Summary

N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug development. Featuring a para-bromoaryl moiety and a primary aliphatic amine, it serves as a critical intermediate for synthesizing kinase inhibitors, PROTAC linkers, and GPCR ligands. The aryl bromide acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ethylenediamine tail allows for facile amide bond formation or reductive amination [1].

This application note details a robust, two-step synthetic protocol designed to maximize yield and purity while avoiding the pitfalls of polyalkylation and difficult purifications.

Chemical Identity & Physical Properties

To establish a baseline for analytical verification, the fundamental properties of the target compound are summarized below.

Table 1: Chemical Identity and Properties

| Property | Value |

| Compound Name | N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride |

| Free Base CAS Number | 851265-79-7 |

| Molecular Formula (Salt) | C₉H₁₃BrN₂ • HCl |

| Molecular Weight (Salt) | 265.58 g/mol |

| SMILES (Free Base) | CN(CCN)c1ccc(Br)cc1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in Water, DMSO, and Methanol |

Retrosynthetic Rationale & Mechanistic Insights

The synthesis of this compound relies on a highly controlled sequence: N-alkylation followed by acid-catalyzed deprotection .

Causality in Reagent Selection

-

Why N-Boc-2-bromoethylamine? The secondary aniline nitrogen in 4-bromo-N-methylaniline is a relatively weak nucleophile due to the electron-withdrawing nature of the para-bromo group. Direct alkylation with unprotected 2-bromoethylamine hydrobromide requires harsh conditions that frequently lead to complex mixtures of polyalkylated products and polymers. Utilizing the Boc-protected electrophile ensures strict monoalkylation [4].

-

The Role of Finkelstein Catalysis: Potassium iodide (KI) is introduced to the alkylation step to drive a Finkelstein reaction. The in situ conversion of the alkyl bromide to a more reactive alkyl iodide significantly lowers the activation energy required for the subsequent Sₙ2 displacement by the sterically hindered secondary aniline.

-

Why 4M HCl in Dioxane over TFA? While Trifluoroacetic acid (TFA) is ubiquitous for Boc deprotection, it generates a trifluoroacetate salt, which is often a hygroscopic oil that complicates downstream coupling steps. Conversely, anhydrous 4M HCl in 1,4-dioxane cleanly cleaves the carbamate and directly precipitates the target compound as a highly crystalline, easily filterable hydrochloride salt [2][3].

Step-by-Step Experimental Methodologies

Phase 1: Sₙ2 N-Alkylation (Boc-Protection)

Objective: Synthesize tert-butyl (2-((4-bromophenyl)(methyl)amino)ethyl)carbamate.

-

Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-N-methylaniline (1.0 equiv., 10.0 mmol, 1.86 g) and dissolve in anhydrous N,N-dimethylformamide (DMF) (50 mL) under an inert argon atmosphere.

-

Base & Catalyst Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv., 20.0 mmol, 2.76 g) and potassium iodide (KI) (0.1 equiv., 1.0 mmol, 166 mg). Stir the suspension vigorously at room temperature for 15 minutes to ensure uniform dispersion.

-

Electrophile Addition: Add N-Boc-2-bromoethylamine (1.2 equiv., 12.0 mmol, 2.69 g) portion-wise to the reaction mixture.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath at 80 °C for 14–16 hours. Monitor the consumption of the starting aniline via TLC (Hexanes:EtOAc, 4:1).

-

Workup & Extraction: Cool the mixture to room temperature. Quench the reaction by pouring it into distilled water (100 mL) and extract with ethyl acetate (EtOAc) (3 × 50 mL).

-

DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to selectively partition residual DMF into the aqueous phase, followed by a final brine wash (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (gradient of 5% to 20% EtOAc in Hexanes) to afford the Boc-protected intermediate as a pale yellow oil.

Phase 2: Acidic Cleavage & Salt Formation

Objective: Synthesize N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride.

-

Preparation: Dissolve the purified Boc-protected intermediate (1.0 equiv., 5.0 mmol, 1.64 g) in anhydrous 1,4-dioxane (10 mL) in a 100 mL round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add a solution of 4M HCl in 1,4-dioxane (10.0 equiv., 50.0 mmol, 12.5 mL) dropwise via syringe to control the evolution of CO₂ and isobutylene gases [2].

-

Deprotection: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. A white precipitate will begin to form as the free amine is generated and immediately protonated.

-

Isolation: Once LC-MS indicates complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove excess HCl and dioxane.

-

Trituration: Suspend the resulting crude solid in cold, anhydrous diethyl ether (20 mL) and triturate vigorously for 10 minutes to dissolve any non-polar organic impurities.

-

Filtration: Filter the precipitate through a Buchner funnel, wash the filter cake with additional cold diethyl ether (2 × 10 mL), and dry under high vacuum for 12 hours to afford the pure hydrochloride salt.

Analytical Characterization

To validate the success of the synthesis, the final hydrochloride salt should be analyzed via NMR and Mass Spectrometry.

Table 2: Expected Analytical Signatures

| Analytical Method | Expected Signals / Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.20 (br s, 3H, -NH₃⁺), 7.35 (d, J=8.8 Hz, 2H, Ar-H), 6.75 (d, J=8.8 Hz, 2H, Ar-H), 3.55 (t, J=6.8 Hz, 2H, -CH₂-N), 2.95 (m, 2H, -CH₂-NH₃⁺), 2.90 (s, 3H, N-CH₃). |

| LC-MS (ESI+) | m/z calculated for C₉H₁₄BrN₂⁺ [M+H]⁺: 229.03 (⁷⁹Br) and 231.03 (⁸¹Br). Found: 229.0 / 231.0 (Characteristic 1:1 isotopic bromine pattern). |

Synthetic Workflow Visualization

Synthetic workflow for N-(2-aminoethyl)-4-bromo-N-methylaniline HCl via Boc-protection strategy.

References

-

PubChem. "N-(2-Aminoethyl)-4-bromo-N-methylaniline". National Institutes of Health. URL:[Link]

-

Common Organic Chemistry. "Boc Deprotection - HCl". Common Organic Chemistry Reaction Database. URL:[Link]

- Google Patents. "US9115122B2 - Non-ATP dependent inhibitors of extracellular signal-regulated kinase (ERK)". United States Patent and Trademark Office.

Application Note: Solubilization Strategies for N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

N-(2-aminoethyl)-4-bromo-N-methylaniline is a versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors, fluorophores, and targeted protein degraders (PROTACs)[1]. Formulated as a hydrochloride salt, it presents a unique physicochemical profile: a highly polar, protonated aliphatic amine tail juxtaposed with a lipophilic, brominated aromatic core.

This application note provides a comprehensive, self-validating methodology for dissolving N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride in anhydrous Dimethyl Sulfoxide (DMSO) and physiological aqueous buffers. By understanding the thermodynamic and acid-base properties of this molecule, researchers can prevent micro-precipitation, ensure accurate dosing in biological assays, and maintain compound integrity.

Physicochemical Profiling & Causality

To design an effective solubilization protocol, one must first understand the causality behind the compound's behavior in different solvent environments.

Acid-Base Chemistry and pH Dependence

The molecule possesses two distinct basic centers:

-

The Primary Aliphatic Amine: Derived from the ethylenediamine moiety, this amine has a predicted pKa of approximately 10.7[2]. In the hydrochloride salt form, this amine is protonated ( −NH3+ ), which is the primary driver of its aqueous solubility.

-

The N-methylaniline Nitrogen: The lone pair on this nitrogen is partially delocalized into the bromophenyl ring, significantly reducing its basicity to a pKa of roughly 4.8[3].

The Causality of Solvent Selection: At physiological pH (7.4), the aliphatic amine remains fully protonated while the aniline nitrogen is neutral. This amphiphilic state allows for moderate aqueous solubility. However, if the buffer pH exceeds 10.0, the primary amine deprotonates into its free base form. The dominant lipophilicity of the 4-bromo-N-methylaniline core will then cause rapid and irreversible precipitation[4]. Conversely, dropping the pH below 4.0 will protonate the aniline nitrogen, which may alter the compound's reactivity or target-binding kinetics in downstream biochemical assays. Therefore, aqueous buffers must be strictly maintained between pH 5.5 and 8.0 .

Solvent Polarity and Hygroscopicity

Hydrochloride salts of aniline derivatives exhibit a steep solubility dependence on water content when mixed with organic solvents[4]. While highly soluble in pure, anhydrous DMSO, the introduction of atmospheric moisture into the DMSO stock can lead to localized hydration shells that paradoxically reduce the solubility of the lipophilic bromophenyl moiety over time, leading to delayed crystallization.

Quantitative Solubility Data

The following table summarizes the validated solubility limits and recommended storage conditions for N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride.

| Solvent System | Max Solubility (Estimated) | Recommended Stock Conc. | Storage Temp | Shelf Life (Approx.) |

| Anhydrous DMSO | ≥ 50 mg/mL (~175 mM) | 10 mM - 50 mM | -20°C (Desiccated) | 6 - 12 months |

| Water (Milli-Q) | ≥ 20 mg/mL (~70 mM) | 10 mM | 4°C | 1 - 2 weeks |

| PBS (pH 7.4) | ≥ 10 mg/mL (~35 mM) | ≤ 1 mM (Working Sol.) | Freshly prepared | < 24 hours |

Note: Molar concentrations are calculated based on the monohydrochloride salt molecular weight of ~286.6 g/mol .

Solubilization Workflow

Workflow for solvent selection and dissolution of the hydrochloride salt.

Detailed Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Use this protocol for long-term storage and high-throughput screening applications.

Materials Required:

-

N-(2-aminoethyl)-4-bromo-N-methylaniline HCl powder (equilibrated to room temperature in a desiccator)

-

Anhydrous DMSO (≥99.9% purity, stored under Argon/Nitrogen)

-

Argon or Nitrogen gas line

-

Amber glass vials or light-blocking Eppendorf tubes

Step-by-Step Methodology:

-

Equilibration: Allow the sealed compound vial to reach room temperature (approx. 30 minutes) before opening to prevent condensation of atmospheric moisture onto the hygroscopic hydrochloride salt.

-

Weighing: Weigh exactly 14.33 mg of the compound into a sterile, static-free amber glass vial.

-

Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO to achieve a 50 mM concentration.

-

Dissolution: Vortex the vial vigorously for 60 seconds. If the solution is not entirely clear, place the vial in a water bath sonicator at 25°C for 2–5 minutes. Caution: Do not heat the sonicator above 30°C, as thermal degradation of the bromo-aniline core can occur.

-

Inert Atmosphere Sealing: Blanket the headspace of the vial with Argon or Nitrogen gas to displace oxygen and moisture.

-

Aliquoting: Divide the stock into 50 µL aliquots in light-blocking tubes to avoid repeated freeze-thaw cycles. Store immediately at -20°C.

Protocol B: Preparation of Aqueous Working Solutions (e.g., PBS pH 7.4)

Use this protocol for immediate application in cell-based or biochemical assays.

Step-by-Step Methodology:

-

Thawing: Remove a 50 µL DMSO aliquot (from Protocol A) from the -20°C freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

-

Buffer Verification: Measure the pH of your target aqueous buffer (e.g., 1X PBS). Ensure the pH is strictly between 5.5 and 8.0.

-

Serial Dilution: To prevent "solvent shock" (which causes localized precipitation of the hydrophobic bromophenyl group), add the DMSO stock to the aqueous buffer dropwise while the buffer is under continuous vortexing or magnetic stirring.

-

Example for a 100 µM working solution: Add 2.0 µL of the 50 mM DMSO stock into 998 µL of PBS.

-

-

Final Solvent Concentration: Ensure the final concentration of DMSO does not exceed 0.1% - 1.0% (v/v) to prevent solvent-induced cytotoxicity or assay interference.

System Validation & Troubleshooting

To ensure the scientific integrity of your assay, the dissolution protocol must be treated as a self-validating system. Do not assume the compound is fully dissolved simply because no large particles are visible.

Validation Checkpoints

-

The Tyndall Effect Test: Shine a high-intensity laser pointer (e.g., 532 nm green laser) through the glass vial containing your final aqueous dilution. If the laser beam path is visible through the liquid, colloidal micro-particles or micelles have formed. The solution is not a true solution and must be discarded.

-

Spectrophotometric Validation ( OD600 ): Transfer 100 µL of the final aqueous solution to a clear 96-well plate. Measure the optical density at 600 nm using a microplate reader. An OD600 reading >0.05 (blanked against pure buffer) indicates light scattering due to micro-precipitation.

-

LC-MS Integrity Check: If sonication was used for extended periods, run a quick LC-MS analysis. The presence of a mass peak at m/z≈207 (loss of the bromine atom) indicates that acoustic cavitation induced dehalogenation. If observed, prepare a fresh batch without sonication.

Troubleshooting Micro-precipitation

If micro-precipitation occurs during aqueous dilution:

-

Check the pH: The buffer may be too basic (> pH 8.5), causing the primary amine to deprotonate. Adjust the pH downward using 0.1 M HCl.

-

Use a Co-solvent/Surfactant: If high concentrations (>1 mM) are absolutely required in aqueous media, consider adding 0.05% Tween-20 or 2-Hydroxypropyl- β -cyclodextrin (HP β CD) to encapsulate the hydrophobic bromophenyl tail.

Sources

Using N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride as a precursor for drug discovery

Application Note: N-(2-Aminoethyl)-4-bromo-N-methylaniline Hydrochloride in Targeted Drug Discovery

Executive Summary

In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on versatile, bifunctional building blocks. As a Senior Application Scientist, I frequently leverage N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride as a core scaffold for developing targeted therapeutics, particularly kinase inhibitors and central nervous system (CNS) agents.

This molecule offers a highly strategic structural profile: an N-methylaniline pharmacophore that enhances membrane permeability and acts as a hydrogen-bond acceptor, coupled with two orthogonal reactive sites. The primary aliphatic amine allows for rapid functionalization via amidation or reductive amination, while the para-aryl bromide serves as a robust electrophile for late-stage transition-metal-catalyzed cross-coupling. This guide details the mechanistic rationale, field-proven protocols, and self-validating workflows required to maximize the utility of this precursor in your drug discovery pipeline.

Mechanistic Rationale & Orthogonal Reactivity

The true value of N-(2-aminoethyl)-4-bromo-N-methylaniline lies in its orthogonal reactivity. Derivatization strategies utilizing the N-methylaniline scaffold are highly prevalent in medicinal chemistry due to their stability and favorable physicochemical properties[1].

By exploiting the differing nucleophilic and electrophilic natures of its functional groups, we can perform sequential modifications without the need for complex protecting-group chemistry:

-

The Primary Aliphatic Amine: This site is highly nucleophilic. It can be selectively targeted for acylation, urea formation, or alkylation. Because the aryl bromide is inert to these standard electrophilic conditions, the amine can be functionalized first.

-

The Aryl Bromide: The aryl bromide moiety is a privileged electrophile in transition-metal catalysis. It is widely utilized in aminocarbonylation[2] and cross-coupling reactions with primary aliphatic amines or boronic acids[3]. Once the primary amine is capped (preventing it from poisoning the metal catalyst or undergoing unwanted intramolecular reactions), the aryl bromide can undergo Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.

Orthogonal synthetic workflows for N-(2-aminoethyl)-4-bromo-N-methylaniline derivatization.

Experimental Protocols & Self-Validating Workflows

To ensure high fidelity in library generation, the following protocols have been optimized for both yield and operational simplicity. Every step includes a self-validation checkpoint to confirm causality and reaction success.

Protocol 1: Chemoselective N-Acylation of the Primary Amine

Causality Focus: The precursor is supplied as a hydrochloride salt to prevent premature oxidation and degradation. To activate the primary amine for nucleophilic attack, it must first be "free-based" using a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen over triethylamine because its steric bulk prevents it from participating in unwanted side reactions with the acyl chloride.

Step-by-Step Methodology:

-

Preparation: Suspend 1.0 equivalent (eq) of N-(2-aminoethyl)-4-bromo-N-methylaniline HCl in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Free-Basing: Add 2.5 eq of DIPEA. Rationale: 1.0 eq is consumed immediately to neutralize the HCl salt, while the remaining 1.5 eq acts as the proton scavenger during the acylation event.

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 eq of the desired acyl chloride dropwise to control the exothermic reaction and prevent di-acylation.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The primary aliphatic amine of the starting material will yield a vivid purple spot upon heating. The complete disappearance of this purple signal confirms full conversion to the amide, validating the reaction without requiring immediate MS analysis.

-

Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality Focus: With the primary amine safely capped as an amide, the aryl bromide is now primed for scaffold extension. We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step and prevents premature catalyst decomposition, ensuring high yields even with sterically hindered boronic acids.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine 1.0 eq of the N-acylated brominated intermediate, 1.2 eq of the target arylboronic acid, and 3.0 eq of K₂CO₃.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v). Rationale: Water is critical to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

-

Catalyst Introduction: Add 0.05 eq (5 mol%) of Pd(dppf)Cl₂. Purge the flask with nitrogen for 5 minutes.

-

Propagation: Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring.

-

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting aryl bromide exhibits a distinctive 1:1 isotopic doublet pattern (due to ⁷⁹Br and ⁸¹Br isotopes) in the mass spectrum. The successful cross-coupling is self-validated by the complete loss of this doublet and the appearance of a single mass peak corresponding to the exact mass of the biaryl product.

-

Workup: Filter the mixture through a short pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate, dry, and purify via flash column chromatography.

Quantitative Data Synthesis

The table below summarizes the expected outcomes and validation metrics when utilizing this precursor across various standard drug discovery workflows.

| Reaction Workflow | Reagents / Catalyst | Target Functional Group | Avg. Yield (%) | Self-Validation Marker |

| N-Acylation | Acyl Chloride, DIPEA, DCM | Amide Linker | 85–95% | Loss of Ninhydrin (+) signal on TLC |

| Reductive Amination | Aldehyde, NaBH(OAc)₃, DCE | Secondary Amine | 75–88% | Mass shift (+ [M-H₂O]); LC-MS singlet |

| Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Biaryl Scaffold | 70–90% | Loss of ⁷⁹Br/⁸¹Br isotopic doublet |

| Aminocarbonylation | Mo(CO)₆, Pd(OAc)₂, Amine | Benzamide | 60–80% | Strong IR stretch ~1650 cm⁻¹ (C=O) |

Biological Application: Kinase Inhibition Pathways

Derivatives synthesized from the N-(2-aminoethyl)-4-bromo-N-methylaniline scaffold are frequently evaluated as kinase inhibitors. The substituted N-methylaniline core often mimics the adenine ring of ATP, allowing the synthesized lead compound to competitively bind within the highly conserved ATP-binding pocket of target kinases (such as EGFR or Tau-associated kinases).

By successfully occupying this pocket, the drug prevents the transfer of the terminal phosphate from ATP to downstream protein substrates, effectively halting pathological phosphorylation cascades.

Mechanism of action for synthesized N-methylaniline kinase inhibitors in targeted therapy.

References

-

Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles Source: Journal of Organic Chemistry / PubMed Central (PMC) URL:[Link]

-

Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex Source: Journal of the American Chemical Society / The Hartwig Group URL:[Link]

-

A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids Source: Journal of the American Society for Mass Spectrometry / PubMed Central (PMC) URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex | The Hartwig Group [hartwig.cchem.berkeley.edu]

Application Note: Preparation and Handling of N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride Stock Solutions for Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Scientific Rationale & Physicochemical Profiling

N-(2-aminoethyl)-4-bromo-N-methylaniline is a versatile brominated aniline derivative frequently utilized as a building block and pharmacological intermediate in drug discovery. Structurally, the free base contains a hydrophobic 4-bromophenyl ring, a tertiary aniline nitrogen, and a primary aliphatic amine on the ethylenediamine moiety.

The Causality of the Hydrochloride Salt Form

The free base of this compound is highly lipophilic and exhibits poor aqueous solubility, which severely limits its direct application in biological assays. By converting the compound into a hydrochloride (HCl) salt, the primary aliphatic amine (which possesses a higher pKa of ~9–10 compared to the aniline nitrogen's pKa of ~4) becomes protonated.

This protonation fundamentally alters the molecule's thermodynamics. The introduction of the chloride counterion lowers the crystal lattice energy and facilitates strong ion-dipole interactions with water molecules [1]. Consequently, the hydrochloride salt offers superior hygroscopic stability, enhanced dissolution rates, and permits the formulation of aqueous stock solutions [2], which are critical for preventing solvent-induced artifacts in sensitive cell culture models.

Solvent Selection: Aqueous vs. Organic

The choice of solvent dictates the maximum achievable concentration and the downstream compatibility with cell lines:

-

Ultrapure Water (Aqueous): Ideal for physiological compatibility. However, due to the bulky hydrophobic bromobenzene core, aqueous solubility is typically capped around 10 mM.

-

Anhydrous DMSO (Organic): Dimethyl sulfoxide (DMSO) disrupts the hydrogen bonding network of the crystal lattice, allowing for high-concentration stocks (up to 50 mM). However, DMSO is a known cytotoxic agent and differentiation inducer in cell culture; thus, its final assay concentration must be strictly controlled [3].

Quantitative Data Summary

The following table summarizes the validated physicochemical parameters and storage limits for stock solutions of N-(2-aminoethyl)-4-bromo-N-methylaniline HCl.

| Parameter | Aqueous Solution (Ultrapure H₂O) | Organic Solution (Anhydrous DMSO) |

| Max Recommended Stock | 10 mM | 50 mM |

| Sterilization Membrane | 0.22 µm PES (Polyethersulfone) | 0.22 µm PTFE (Polytetrafluoroethylene) |

| Working Temperature | Room Temperature (20–25°C) | Room Temperature (20–25°C) |

| Storage Temperature | -20°C (1 month) / -80°C (6 months) | -20°C (1 month) / -80°C (6 months) |

| Light Sensitivity | High (Requires Amber Tubes) | High (Requires Amber Tubes) |

| Freeze-Thaw Tolerance | Low (Max 1 cycle) | Low (Max 1 cycle) |

Experimental Workflow

The following diagram illustrates the logical progression and critical decision points in preparing sterile stock solutions.

Workflow for the preparation and sterilization of N-(2-aminoethyl)-4-bromo-N-methylaniline HCl.

Step-by-Step Methodologies (Self-Validating Protocols)

Crucial Causality Note on Sterilization: Do not autoclave this compound. The ethylenediamine moiety and the halogenated aniline core are susceptible to thermal degradation and oxidation at 121°C. Cold sterilization via 0.22 µm filtration is mandatory.

Protocol A: Preparation of 10 mM Aqueous Stock Solution

Use this protocol when downstream assays are highly sensitive to organic solvents.

-

Calculation & Weighing: Calculate the required mass based on the hydrochloride salt molecular weight (approx. 265.58 g/mol ). Weigh the powder using an analytical balance inside a biological safety cabinet to maintain sterility.

-

Self-Validation Check: The balance must return to exactly 0.0000 g after removing the weigh boat, ensuring no residual static transfer of the hygroscopic powder.

-

-

Solvent Addition: Add the calculated volume of sterile, endotoxin-free Ultrapure Water.

-

Dissolution: Vortex the mixture for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

-

Self-Validation Check: Hold the tube against a light source. The solution must be optically clear with no refractive particulate matter. Turbidity indicates incomplete dissolution; do not proceed until clear.

-

-

Sterile Filtration: Draw the solution into a sterile syringe and attach a 0.22 µm PES (Polyethersulfone) syringe filter. PES is chosen for its low protein/drug binding properties in aqueous environments.

-

Self-Validation Check: A consistent, moderate thumb pressure should be sufficient. If resistance spikes, the filter is clogged (indicating precipitation), necessitating a reduction in target concentration.

-

-

Aliquoting & Storage: Dispense into single-use sterile amber microcentrifuge tubes to prevent photo-oxidation of the brominated aniline. Store immediately at -80°C.

Protocol B: Preparation of 50 mM DMSO Stock Solution

Use this protocol for high-throughput screening or when high dosing concentrations are required.

-

Preparation: Weigh the compound as described in Protocol A.

-

Solvent Addition: Add Anhydrous DMSO (≥99.9% purity). Causality: Water absorption by DMSO will cause the hydrophobic compound to crash out of solution; always use fresh, anhydrous DMSO.

-

Dissolution: Vortex until completely dissolved. Sonication is rarely needed for DMSO stocks.

-

Sterile Filtration: Filter the solution using a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

-

Causality Check: Never use PES or Cellulose Acetate filters for DMSO, as the organic solvent will dissolve the membrane, ruining the stock and introducing toxic polymers into your cell culture.

-

-

Aliquoting & Storage: Aliquot into amber tubes and store at -20°C or -80°C.

Cell Culture Application & Toxicity Considerations

When applying the DMSO stock solution to in vitro cell cultures, the dilution factor into the final culture media is the most critical parameter.

DMSO Toxicity Limits: Dimethyl sulfoxide can induce cellular stress, alter membrane permeability, and trigger apoptosis or unintended differentiation pathways at high concentrations. To ensure that observed phenotypic changes are driven by the N-(2-aminoethyl)-4-bromo-N-methylaniline compound and not the solvent, keep the final DMSO concentration in the cell culture medium strictly at or below 0.5% (v/v) , and ideally ≤0.1% (v/v) [3].

Validation Strategy: Always include a "Vehicle Control" well in your assay plates containing the exact equivalent percentage of DMSO (without the drug) to establish a baseline for solvent-induced background noise.

References

- DEVELOPING SOLID ORAL DOSAGE FORMS Pharmaceutical Theory & Practice DOKUMEN.PUB

- Buy 1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochloride (EVT-2696649) EvitaChem

- Norglaucine hydrochloride | 39945-41-0 Benchchem

High-Throughput Assay Development and Screening Protocols for N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride Derivatives in Kinase Inhibitor Discovery

Executive Summary & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), selecting a versatile, pharmacologically relevant starting scaffold is the most critical determinant of downstream success. N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride (PubChem CID: 28772338) serves as a highly privileged building block, particularly in the development of kinase inhibitors and epigenetic modulators [1][2].

The structural anatomy of this compound offers dual vectors for library expansion:

-

The primary amine (ethylenediamine moiety): Highly nucleophilic, ideal for rapid amide coupling, reductive amination, or urea formation.

-

The para-bromo substitution: Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), allowing for the introduction of diverse biaryl systems that frequently occupy the hydrophobic pockets of kinase hinge regions.

This application note details a comprehensive, self-validating screening cascade. We outline the chemical handling of the scaffold, followed by a primary biochemical screen using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and an orthogonal biophysical validation using Surface Plasmon Resonance (SPR).

Fragment-based drug discovery workflow from scaffold derivatization to lead optimization.

Physicochemical Profiling & Scaffold Preparation

Causality & Expertise: Handling the Hydrochloride Salt

N-(2-aminoethyl)-4-bromo-N-methylaniline is supplied as a hydrochloride salt to prevent oxidative degradation of the aniline and primary amine. However, for parallel synthesis and biological screening, the salt must be properly managed. If directly dissolved in assay buffers, the localized drop in pH can denature target proteins.

Protocol: Standardized Compound Preparation

-

Neutralization for Synthesis: Dissolve the HCl salt in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free base prior to amide coupling.

-

Stock Solution Generation: For biological assays, dissolve the synthesized derivatives in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.

-

Acoustic Dispensing: Store stocks in ECHO-compatible acoustic dispensing plates to enable nanoliter-scale transfer, preventing precipitation issues associated with serial dilution in aqueous buffers.

Primary Biochemical Screening: TR-FRET Protocol

Causality & Expertise: Why TR-FRET?

Halogenated anilines and highly conjugated biaryl derivatives frequently exhibit auto-fluorescence in the visible spectrum, which confounds standard fluorescence intensity assays. TR-FRET utilizes Lanthanide fluorophores (e.g., Europium) that possess exceptionally long emission lifetimes (milliseconds). By introducing a 50–150 µs time delay between excitation and measurement, short-lived compound auto-fluorescence completely decays, yielding a near-zero background signal [4].

TR-FRET assay principle demonstrating competitive displacement by the fragment hit.

Step-by-Step Methodology

This protocol establishes a self-validating competitive binding assay against a model His-tagged Kinase.

-

Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

-

Compound Plating: Using an acoustic liquid handler, dispense 50 nL of 10 mM compound stocks into a 384-well low-volume proxiplate.

-

Self-Validation Control: Include columns with 100% DMSO (Maximum FRET control) and 10 mM Staurosporine (Minimum FRET control).

-

-

Protein/Antibody Addition: Add 5 µL of a 2X master mix containing the His-tagged Kinase (final concentration 5 nM) and LanthaScreen™ Eu-anti-His Antibody (final concentration 2 nM) in Assay Buffer. Incubate for 15 minutes at room temperature.

-

Tracer Addition: Add 5 µL of 2X Kinase Tracer (AlexaFluor 647 labeled, final concentration Kd matched, e.g., 15 nM).

-

Incubation & Reading: Seal the plate and incubate in the dark for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm, Emission 1: 615 nm, Emission 2: 665 nm, Integration delay: 50 µs).

-

Data Calculation: Calculate the emission ratio (665 nm / 615 nm). Normalize data against the DMSO and Staurosporine controls to determine % Inhibition.

Orthogonal Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality & Expertise: Why SPR for Fragments?

Primary TR-FRET screens can yield false positives due to compound aggregation or non-specific protein denaturation. Furthermore, fragment-sized molecules (<300 Da) typically exhibit weak affinities (high µM) and extremely fast dissociation rates ( koff ). Traditional endpoint assays miss these transient interactions. SPR provides label-free, real-time kinetic monitoring, capturing the rapid on/off rates characteristic of true fragment binders and confirming 1:1 stoichiometry [3].

Step-by-Step Methodology

-

Sensor Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the dextran matrix using standard EDC/NHS chemistry.

-

Target Immobilization: Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) over the active flow cell to achieve an immobilization level of 3,000–5,000 Response Units (RU). Block remaining active esters with 1 M Ethanolamine. Leave the reference flow cell unmodified.

-

Solvent Correction Setup (Critical Self-Validation): Because DMSO has a high refractive index, slight variations in DMSO concentration between samples and buffer create massive bulk shifts. Prepare a solvent correction curve by injecting 8 buffer solutions ranging from 4.5% to 5.5% DMSO. The software will use this to mathematically subtract bulk refractive index errors.

-

Analyte Preparation: Dilute the N-(2-aminoethyl)-4-bromo-N-methylaniline derivatives in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20) to a final concentration of 5% DMSO. Prepare a concentration series (e.g., 3.125 µM to 200 µM).

-

Kinetic Injection: Inject the compound series over both the reference and active flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

-

Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections). Fit the data to a 1:1 Langmuir binding model or a steady-state affinity model to extract KD , kon , and koff .

Data Presentation & Quality Control

To ensure the TR-FRET assay is robust enough for High-Throughput Screening (HTS), the Z'-factor must be calculated using the formula:

Z′=1−∣μpos−μneg∣3(σpos+σneg)A Z′≥0.5 indicates an excellent, self-validating assay window.

Table 1: Representative Screening Metrics for N-methylaniline Derivatives This table summarizes the expected optimization trajectory from the core scaffold to a dual-modified lead-like molecule.

| Compound ID | Modification Vector | TR-FRET IC₅₀ (µM) | SPR K_D (µM) | Ligand Efficiency (LE) |

| Core Scaffold | None | > 200.0 | N/A | N/A |

| Derivative A | Amide coupling (Primary Amine) | 45.2 | 52.1 | 0.28 |

| Derivative B | Suzuki coupling (Bromo Position) | 12.4 | 15.0 | 0.31 |

| Derivative C | Dual modification (Biaryl + Amide) | 1.8 | 2.2 | 0.35 |

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy , where Nheavy is the heavy atom count. An LE > 0.3 is the benchmark for successful fragment progression.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 28772338, N-(2-Aminoethyl)-4-bromo-N-methylaniline. PubChem. URL:[Link]

-

Perspicace, S., et al. "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 2021. URL:[Link]

-

Cai, Q., et al. "A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins." NIH PubMed Central (PMC), 2018. URL:[Link]

Application Note: Step-by-Step Crystallization of N-(2-aminoethyl)-4-bromo-N-methylaniline Hydrochloride

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Chemical Context and Mechanistic Foundations

N-(2-aminoethyl)-4-bromo-N-methylaniline (Molecular Formula: C9H13BrN2) is a highly versatile brominated diamine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[1]. Structurally, the molecule presents two distinct basic centers: a primary aliphatic amine and a tertiary aniline nitrogen.

Because the lone pair on the aniline nitrogen is delocalized into the electron-withdrawing bromophenyl ring, its basicity is significantly lower than that of the primary aliphatic amine. Consequently, the addition of one equivalent of hydrochloric acid results in highly selective protonation at the primary amine, yielding the monohydrochloride salt.

The Challenge of Amine Hydrochloride Crystallization: Amine hydrochlorides are characterized by robust crystal lattices driven by charge-assisted hydrogen bonding between the protonated amine cation and the chloride anion[2]. This high lattice energy means the salt is highly soluble in water and highly polar protic solvents, but practically insoluble in aprotic, non-polar media. To achieve a high-purity, high-yield isolation, we must employ a "bottom-up" mixed-solvent approach[3]. By pairing a polar protic solvent (to dissolve the lattice) with an ester-based anti-solvent (to precisely control supersaturation), we can engineer a highly reproducible cooling crystallization process.

Process Workflow

The following diagram outlines the logical progression of the anti-solvent cooling crystallization workflow, designed to maximize both yield and polymorphic purity.

Workflow for the anti-solvent cooling crystallization of the target amine hydrochloride.

Quantitative Process Parameters

To ensure reproducibility, all critical process parameters (CPPs) and their underlying physicochemical rationales have been summarized below.

Table 1: Physicochemical and Process Parameters

| Parameter | Value / Specification | Mechanistic Rationale |

| Molecular Weight (Salt) | 265.36 g/mol | Target compound mass for stoichiometric and yield calculations. |

| Primary Solvent | Isopropanol (IPA) | Provides hydrogen-bonding capability to disrupt the amine-HCl lattice[4]. |

| Anti-Solvent | Ethyl Acetate (EtOAc) | Lowers the dielectric constant of the medium, driving controlled supersaturation[3]. |

| Dissolution Temp. | 65–70 °C | Maximizes thermodynamic solubility while preventing thermal degradation. |

| Seeding Temp. | 50 °C | Operates optimally within the metastable zone to prevent spontaneous nucleation[5]. |

| Cooling Ramp Rate | 0.15 °C/min | Prevents rapid crash-out; ensures the growth of large, high-purity crystals[4]. |

| Isolation Temp. | 0–5 °C | Minimizes API solubility in the mother liquor, maximizing overall yield[4]. |

Step-by-Step Experimental Protocol

As a self-validating system, this protocol incorporates In-Process Controls (IPCs) to ensure the physical chemistry of the system dictates the progression of the steps, rather than relying solely on arbitrary timeframes.

Phase 1: Dissolution and Clarification

-

Reactor Charging: Charge a jacketed crystallizer equipped with an overhead stirrer with crude N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride. Add Isopropanol (IPA) at a ratio of 1:5 (w/v).

-

Dissolution: Heat the suspension to 65–70 °C under moderate agitation (150 rpm) until complete dissolution is achieved.

-

Causality: Elevating the temperature increases the kinetic energy of the solvent molecules, allowing IPA to effectively solvate the ionic lattice.

-

-

Polish Filtration: Perform a hot polish filtration of the solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel.

-

Causality: Removing insoluble impurities and foreign particulates eliminates uninvited heterogeneous nucleation sites, ensuring the final crystal form is purely dictated by our controlled seeding process.

-

Phase 2: Anti-Solvent Addition and Seeding

-

Anti-Solvent Dosing: Maintain the clarified solution at 65 °C. Begin the dropwise addition of Ethyl Acetate (EtOAc) (approximately 2 volumes relative to the starting mass) over a period of 30 minutes.

-

Cooling to Metastable Zone: Cool the reactor to 50 °C.

-

IPC Check 1: The solution must remain clear. If premature cloudiness (spontaneous nucleation) occurs, reheat to 65 °C to redissolve, and adjust the EtOAc ratio.

-

-

Seeding: Introduce 1-2 wt% of pure N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride seed crystals.

-

Maturation Hold: Maintain the temperature isothermally at 50 °C for 1 hour.

-

Causality: This hold allows the seed crystals to consume local supersaturation and grow. Bypassing this step often leads to "oiling out" (liquid-liquid phase separation) or secondary nucleation, which traps impurities within the crystal agglomerates[5].

-

Phase 3: Controlled Cooling

-

Cooling Ramp: Initiate a linear cooling ramp from 50 °C down to 5 °C at a strict rate of 0.15 °C/min (approx. 9 °C/hour)[4].

-

Causality: A slow, linear cooling profile keeps the system precisely within the metastable zone, promoting the deposition of the solute onto existing crystal faces rather than forming new, fine nuclei.

-

-

Equilibration: Hold the resulting slurry at 5 °C for 2 hours.

-

IPC Check 2 (Self-Validation): Halt agitation briefly and sample the mother liquor. Analyze via HPLC or gravimetry. If the concentration of the target compound is < 5 mg/mL, the crystallization has reached thermodynamic equilibrium and is ready for isolation.

-

Phase 4: Isolation and Drying

-

Filtration: Isolate the crystalline slurry via vacuum or positive pressure filtration.

-

Cake Washing: Wash the filter cake with 1-2 bed volumes of a pre-chilled (5 °C) IPA/EtOAc (1:2 v/v) mixture.

-

Causality: The cold anti-solvent-rich wash displaces the impurity-laden mother liquor without dissolving the purified product[4].

-

-

Drying: Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved. Monitor residual solvents (IPA and EtOAc) via Headspace GC to ensure compliance with ICH Q3C limits[5].

References

-

Benchchem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. 4

-

Benchchem. N-(2-Aminoethyl)-4-bromo-N-methylaniline|C9H13BrN2. 1

-

Journal of the American Chemical Society (ACS Publications). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. 2

-